![molecular formula C20H26N2OS B2802199 [3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1436135-71-5](/img/structure/B2802199.png)
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic organic compound. Known for its unique chemical structure, this compound has garnered significant attention in various fields of scientific research and industry. It features a pyrrolidine ring attached to a methanone moiety, with substituents including a phenylsulfanyl group and a prop-2-ynyl group on a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone can be achieved through multi-step organic reactions. A common route involves:
The formation of the pyrrolidine ring via cyclization reactions.
The attachment of the prop-2-ynyl group onto the piperidine ring through alkylation reactions.
The formation of the methanone moiety through oxidative reactions.
Typical reaction conditions include:
Use of solvents like dichloromethane, ethanol, or toluene.
Catalysts such as palladium or copper salts.
Temperature ranges between -78°C to room temperature, depending on the specific step.
Industrial Production Methods
Industrially, the compound can be synthesized in large batches using continuous flow chemistry techniques. This allows for precise control over reaction conditions and improved yield and purity. Key reagents and conditions used in these reactions often involve:
High-pressure reactors to facilitate cyclization.
Advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes several types of reactions, including:
Oxidation: : Converts sulfanyl group to sulfoxide or sulfone.
Reduction: : Reduces carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution on pyrrolidine or piperidine rings.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Alkyl halides and organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions but may include sulfoxides, alcohols, and substituted pyrrolidines or piperidines.
科学研究应用
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone has several applications:
Chemistry: : Used as a building block for complex molecule synthesis.
Biology: : Investigated for its potential effects on cell signaling pathways.
Medicine: : Explored for therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: : Utilized in the development of new materials and catalysts.
作用机制
The compound exerts its effects by interacting with various molecular targets. Its phenylsulfanyl group allows it to modulate enzyme activity, while the prop-2-ynyl group can engage in π-π interactions with aromatic amino acids in proteins. This dual functionality enables it to influence multiple pathways, including neurotransmitter release and receptor binding.
相似化合物的比较
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its combination of a sulfanyl group and a prop-2-ynyl substituted piperidine. Similar compounds include:
[3-(Phenylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone.
[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-propylpiperidin-4-yl)methanone.
These compounds share structural similarities but differ in the substituents on the piperidine ring, affecting their chemical properties and applications.
There you have it—everything you'd ever need to know about this compound. Chemical magic, right?
属性
IUPAC Name |
[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-11-21-12-9-18(10-13-21)20(23)22-14-8-17(15-22)16-24-19-6-4-3-5-7-19/h1,3-7,17-18H,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVIUIBIUSGESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)
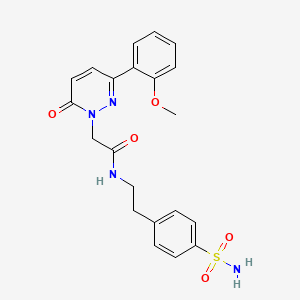
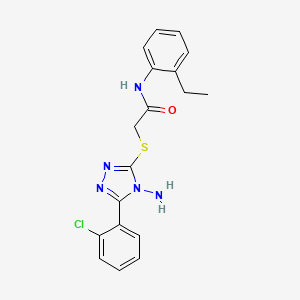
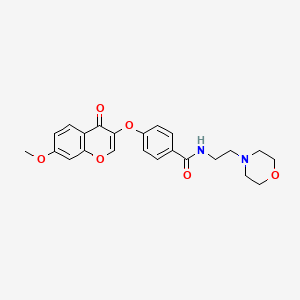
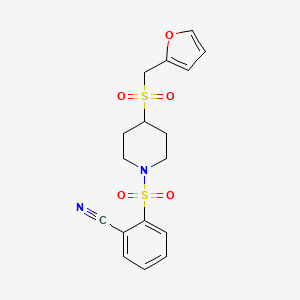
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)
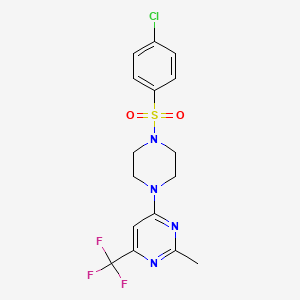

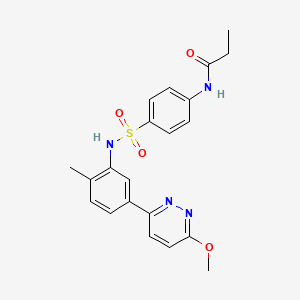


![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![N-butyl-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2802138.png)
